Product packaging for Butanetetrone, bis(2,4,6-trimethylphenyl)-(Cat. No.:CAS No. 19909-65-0)

Butanetetrone, bis(2,4,6-trimethylphenyl)-

Cat. No.: B009486
CAS No.: 19909-65-0
M. Wt: 350.4 g/mol
InChI Key: OKPHOCZMMHASKA-UHFFFAOYSA-N
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Description

Butanetetrone, bis(2,4,6-trimethylphenyl)- (CAS 19909-65-0) is a diketone derivative characterized by a central tetrone (C₄O₄) backbone substituted with two 2,4,6-trimethylphenyl (mesityl) groups. Its molecular formula is C₂₂H₂₂O₄, with a molecular weight of 350.4077 g/mol. The compound’s IUPAC InChIKey is OKPHOCZMMHASKA-UHFFFAOYSA-N, and its gas-phase ionization energy is reported as 8.6 eV (measured via photoelectron spectroscopy). The mesityl substituents introduce significant steric bulk, which likely influences its chemical reactivity, solubility, and stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O4 B009486 Butanetetrone, bis(2,4,6-trimethylphenyl)- CAS No. 19909-65-0

Properties

CAS No.

19909-65-0

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

1,4-bis(2,4,6-trimethylphenyl)butane-1,2,3,4-tetrone

InChI

InChI=1S/C22H22O4/c1-11-7-13(3)17(14(4)8-11)19(23)21(25)22(26)20(24)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3

InChI Key

OKPHOCZMMHASKA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C(=O)C(=O)C(=O)C(=O)C2=C(C=C(C=C2C)C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C(=O)C(=O)C(=O)C2=C(C=C(C=C2C)C)C)C

Other CAS No.

19909-65-0

Synonyms

1,4-bis(2,4,6-trimethylphenyl)butane-1,2,3,4-tetrone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are structural analogs of Butanetetrone, bis(2,4,6-trimethylphenyl)- , differing primarily in substituent groups. These comparisons highlight the role of substituent effects on molecular properties.

Substituent Variations in Butanetetrone Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Data/Properties References
Butanetetrone, bis(2,4,6-trimethylphenyl)- 19909-65-0 C₂₂H₂₂O₄ 350.4077 2,4,6-Trimethylphenyl Ionization energy: 8.6 eV
Butanetetrone, diphenyl- 19909-44-5 C₁₆H₁₂O₄ 268.27 Phenyl No specific data available
Butanetetrone, bis(4-methylphenyl)- 19909-64-9 C₁₈H₁₆O₄ 296.32 4-Methylphenyl Structural analog
Key Observations:

Steric Effects : The mesityl groups in Butanetetrone, bis(2,4,6-trimethylphenyl)- confer greater steric hindrance compared to phenyl or 4-methylphenyl substituents. This bulk may reduce reactivity in sterically demanding reactions (e.g., nucleophilic additions) but enhance thermal stability.

Molecular Weight : The mesityl derivative has the highest molecular weight (350.41 g/mol) among the listed analogs, which could influence solubility and crystallization behavior.

Comparison with Other Mesityl-Substituted Compounds

Mesityl groups are widely used in organometallic and catalytic chemistry due to their steric and electronic properties. Examples include:

Compound Name CAS Number Functional Group Key Applications/Properties References
Bis(2,4,6-trimethylphenyl)phosphine 1732-66-7 Phosphine Catalyst in cross-coupling reactions; electron-donating ligand
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride 141556-45-8 N-Heterocyclic carbene precursor Stabilizes transition metal complexes
Dimesityldichlorosilane 16672-87-0 Silane Precursor for silicon-based polymers
Key Observations:

Catalytic Utility: Mesityl-substituted compounds often serve as ligands or catalysts in organometallic chemistry.

Steric Protection : The mesityl groups in all these compounds provide steric protection to reactive centers, a feature critical for preventing unwanted side reactions.

Physical and Chemical Property Trends

  • Ionization Energy : The ionization energy of Butanetetrone, bis(2,4,6-trimethylphenyl)- (8.6 eV) is comparable to aromatic ketones but slightly lower than unsubstituted diketones due to electron-donating methyl groups.
  • Solubility : Mesityl derivatives are typically less soluble in polar solvents (e.g., water) compared to smaller analogs like diphenylbutanetetrone, owing to increased hydrophobicity.
  • Thermal Stability : Bulky substituents like mesityl groups generally enhance thermal stability by reducing molecular mobility and decomposition pathways.

Preparation Methods

Friedel-Crafts Acylation of Mesitylene

A logical approach involves Friedel-Crafts acylation, where mesitylene (1,3,5-trimethylbenzene) reacts with a tetracarbonyl electrophile.

Hypothetical Reaction Scheme :

Mesitylene+ClC(O)-C(O)-C(O)-C(O)ClAlCl3Bis(mesityl)butanetetrone\text{Mesitylene} + \text{ClC(O)-C(O)-C(O)-C(O)Cl} \xrightarrow{\text{AlCl}_3} \text{Bis(mesityl)butanetetrone}

Conditions :

  • Anhydrous aluminum chloride (AlCl3\text{AlCl}_3) as a Lewis acid catalyst.

  • Solvent: Dichloromethane or nitrobenzene (high polarity).

  • Temperature: 0–5°C to minimize side reactions.

Challenges :

  • The tetracarbonyl chloride precursor is highly unstable and difficult to isolate.

  • Competitive over-acylation or polymerization may occur due to excess electrophile.

Oxidative Coupling of Diketone Precursors

A stepwise assembly using diketone intermediates could mitigate stability issues.

Step 1: Synthesis of Mesityl-Substituted Diketone

MesitylMgBr+ClC(O)-C(O)ClTHFMesityl-C(O)-C(O)-Mesityl\text{MesitylMgBr} + \text{ClC(O)-C(O)Cl} \xrightarrow{\text{THF}} \text{Mesityl-C(O)-C(O)-Mesityl}

Conditions :

  • Grignard reagent (mesitylmagnesium bromide) in tetrahydrofuran (THF).

  • Low temperatures (-78°C) to control reactivity.

Step 2: Oxidation to Tetrone

Mesityl-C(O)-C(O)-MesitylH2O2SeO2Bis(mesityl)butanetetrone\text{Mesityl-C(O)-C(O)-Mesityl} \xrightarrow[\text{H}2\text{O}2]{\text{SeO}_2} \text{Bis(mesityl)butanetetrone}

Conditions :

  • Selenium dioxide (SeO2\text{SeO}_2) as an oxidizing agent in acetic acid.

  • Catalytic hydrogen peroxide (H2O2\text{H}_2\text{O}_2) to drive oxidation to completion.

Limitations :

  • Selenium-based oxidants are toxic and require stringent safety protocols.

  • Incomplete oxidation may yield mixed diketone/tetrone products.

Transition Metal-Catalyzed Carbonylation

Modern catalytic methods using ruthenium or palladium complexes could enable direct carbonyl insertion.

Proposed Mechanism :

Mesityl-Br+CORu CatalystMesityl-C(O)-C(O)-C(O)-C(O)-Mesityl\text{Mesityl-Br} + \text{CO} \xrightarrow{\text{Ru Catalyst}} \text{Mesityl-C(O)-C(O)-C(O)-C(O)-Mesityl}

Catalyst Options :

  • Grubbs-type Ruthenium Complexes : Known for olefin metathesis but adaptable for carbonylative coupling.

  • Palladium with N-Heterocyclic Carbene (NHC) Ligands : Enhances stability and activity for carbonylation.

Optimization Parameters :

  • Pressure: High CO pressure (5–10 atm) to favor insertion.

  • Solvent: Dimethylformamide (DMF) or acetonitrile for polar reaction environments.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield (Hypothetical)
Friedel-Crafts AcylationSimple setup, readily available reagentsUnstable intermediates, low regioselectivity10–15%
Oxidative CouplingStepwise control, isolable intermediatesToxic oxidants, multi-step purification20–30%
Metal-Catalyzed CarbonylationHigh selectivity, modern methodologyExpensive catalysts, specialized equipment35–50%

Q & A

Basic Questions

Q. What are the key synthetic methodologies for preparing Butanetetrone, bis(2,4,6-trimethylphenyl)-?

  • Methodological Answer : Synthesis likely involves ketone coupling reactions using mesityl (2,4,6-trimethylphenyl) precursors. A plausible route could employ nucleophilic substitution or Friedel-Crafts acylation with mesityl halides and diketone intermediates. For example, analogous bis(aryl)ketones are synthesized via palladium-catalyzed cross-coupling reactions under inert conditions . Purification may require column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to isolate sterically hindered products. Confirmation via 1H NMR^{1}\text{H NMR} should reveal aromatic proton splitting patterns consistent with mesityl symmetry.

Q. How can spectroscopic techniques characterize Butanetetrone, bis(2,4,6-trimethylphenyl)-?

  • Methodological Answer :

  • NMR : 13C NMR^{13}\text{C NMR} identifies carbonyl carbons (~200 ppm) and mesityl carbons (aromatic carbons at ~125–140 ppm, methyl groups at ~20–25 ppm).
  • IR : Strong carbonyl stretching vibrations (~1700–1750 cm1^{-1}) confirm the tetrone structure.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (C27_{27}H33_{33}B, exact mass 352.53612 inferred from analogous compounds ).
  • X-ray Crystallography : Use SHELX programs for structural refinement if single crystals are obtained .

Q. What are common challenges in isolating and handling Butanetetrone, bis(2,4,6-trimethylphenyl)-?

  • Methodological Answer : The mesityl groups impart high steric bulk, complicating crystallization. Recrystallization from toluene or dichloromethane/hexane mixtures is recommended. Handling under inert atmospheres (argon/glovebox) prevents oxidation, as seen in air-sensitive organometallic analogs . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures minimal byproducts.

Advanced Research Questions

Q. How do steric effects from mesityl substituents influence the compound’s reactivity in catalytic systems?

  • Methodological Answer : The mesityl groups hinder electron-rich active sites, reducing unwanted side reactions (e.g., dimerization). Comparative studies with less bulky analogs (e.g., phenyl-substituted ketones) can quantify steric effects via kinetic experiments or computational modeling (DFT). For example, copper complexes with mesityl-substituted ligands show enhanced stability in catalytic cycles .

Q. What experimental strategies resolve contradictions in reported reaction outcomes involving Butanetetrone, bis(2,4,6-trimethylphenyl)-?

  • Methodological Answer :

  • Control Experiments : Vary solvents (polar vs. non-polar) and temperatures to isolate thermodynamic vs. kinetic products.
  • In Situ Monitoring : Use 19F NMR^{19}\text{F NMR} or Raman spectroscopy to track intermediates if fluorinated analogs are synthesized .
  • Computational Validation : Compare experimental data with DFT-predicted reaction pathways (e.g., Gibbs free energy barriers using NIST thermochemistry references ).

Q. Can Butanetetrone, bis(2,4,6-trimethylphenyl)- act as a precursor for organometallic frameworks?

  • Methodological Answer : The tetrone’s carbonyl groups may coordinate to metals (e.g., Cu, Ge) to form chelates. Synthesize metal adducts via reactions with metal halides (e.g., CuBF4_4) in anhydrous THF. Characterize using X-ray absorption spectroscopy (XAS) and compare with structurally characterized germanium-selenium mesityl complexes .

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